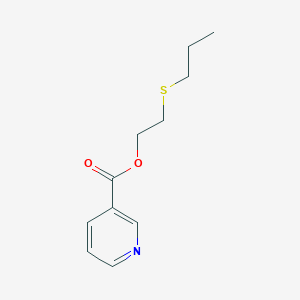
2-propylsulfanylethyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 2-(propylthio)ethyl ester is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol This compound is a derivative of nicotinic acid (niacin), which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(propylthio)ethyl ester can be achieved through multicomponent reactions involving nicotinic acid derivatives . One common method involves the reaction of nicotinic acid with 2-(propylthio)ethanol in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction typically proceeds through esterification, where the carboxyl group of nicotinic acid reacts with the hydroxyl group of 2-(propylthio)ethanol to form the ester linkage.
Industrial Production Methods
Industrial production of nicotinic acid, 2-(propylthio)ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid, 2-(propylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 2-(propylthio)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of nicotinic acid, 2-(propylthio)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The propylthio group may also interact with specific proteins or enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid (niacin): The parent compound, which is a form of vitamin B3.
Nicotinamide: The amide form of nicotinic acid, also a form of vitamin B3.
Methyl nicotinate: The methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Uniqueness
Nicotinic acid, 2-(propylthio)ethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
101952-73-2 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
InChI-Schlüssel |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
101952-73-2 |
Synonyme |
2-propylsulfanylethyl pyridine-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















